1,2-Diethoxy-3-nitrobenzene
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Overview
Description
1,2-Diethoxy-3-nitrobenzene is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzene, where two ethoxy groups and one nitro group are substituted on the benzene ring
Preparation Methods
The synthesis of 1,2-Diethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1,2-diethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1,2-Diethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy groups can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of ethoxy groups with other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the ethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Diethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic substances.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes studying this compound for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diethoxy-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can participate in redox reactions, while the ethoxy groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .
Comparison with Similar Compounds
1,2-Diethoxy-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as 1,3-dimethoxy-2-nitrobenzene and 1,4-dimethoxy-2-nitrobenzene. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications where other derivatives may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable subject of study and use in multiple domains.
Properties
CAS No. |
627486-90-2 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1,2-diethoxy-3-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9-7-5-6-8(11(12)13)10(9)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
IUXGGMMVFWAQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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